molecular formula C25H28N4O2 B2820325 2-(4-ethoxyphenyl)-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide CAS No. 922633-63-4

2-(4-ethoxyphenyl)-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B2820325
CAS No.: 922633-63-4
M. Wt: 416.525
InChI Key: QLIQVJLUZIJWSN-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Acetamide Backbone: The initial step involves the acylation of 4-ethoxyaniline with acetic anhydride to form 2-(4-ethoxyphenyl)acetamide.

    Pyridazine Ring Formation: The next step involves the formation of the pyridazine ring. This can be achieved by reacting 3-bromo-6-(piperidin-1-yl)pyridazine with a suitable aryl boronic acid under Suzuki coupling conditions.

    Final Coupling: The final step involves coupling the pyridazine derivative with 2-(4-ethoxyphenyl)acetamide using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a phenol derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, it may be used as a probe to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, it could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The piperidine and pyridazine rings are often involved in interactions with biological targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide
  • 2-(4-chlorophenyl)-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide

Uniqueness

The ethoxy group in 2-(4-ethoxyphenyl)-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide provides unique electronic and steric properties compared to its analogs. This can influence its reactivity and interaction with biological targets, potentially offering advantages in terms of potency, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-2-31-22-11-9-19(10-12-22)17-25(30)26-21-8-6-7-20(18-21)23-13-14-24(28-27-23)29-15-4-3-5-16-29/h6-14,18H,2-5,15-17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIQVJLUZIJWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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